7-N-(2-Oxoethyl)guanine 7-N-(2-Oxoethyl)guanine
Brand Name: Vulcanchem
CAS No.: 73100-87-5
VCID: VC15982394
InChI: InChI=1S/C7H7N5O2/c8-7-10-5-4(6(14)11-7)12(1-2-13)3-9-5/h2-3H,1H2,(H3,8,10,11,14)
SMILES:
Molecular Formula: C7H7N5O2
Molecular Weight: 193.16 g/mol

7-N-(2-Oxoethyl)guanine

CAS No.: 73100-87-5

Cat. No.: VC15982394

Molecular Formula: C7H7N5O2

Molecular Weight: 193.16 g/mol

* For research use only. Not for human or veterinary use.

7-N-(2-Oxoethyl)guanine - 73100-87-5

Specification

CAS No. 73100-87-5
Molecular Formula C7H7N5O2
Molecular Weight 193.16 g/mol
IUPAC Name 2-(2-amino-6-oxo-1H-purin-7-yl)acetaldehyde
Standard InChI InChI=1S/C7H7N5O2/c8-7-10-5-4(6(14)11-7)12(1-2-13)3-9-5/h2-3H,1H2,(H3,8,10,11,14)
Standard InChI Key GWIQUBKMOOZLKY-UHFFFAOYSA-N
Canonical SMILES C1=NC2=C(N1CC=O)C(=O)NC(=N2)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

7-N-(2-Oxoethyl)guanine, systematically named 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)acetaldehyde, is a purine derivative. Its IUPAC name, 2-(2-amino-6-oxo-1H-purin-7-yl)acetaldehyde, reflects the acetaldehyde substituent at the N7 position of guanine . The compound’s CAS registry number (73100-87-5) and synonyms, including 7-N-2-Oeg and DTXSID20223375, facilitate cross-referencing across databases .

Table 1: Physicochemical Properties of 7-N-(2-Oxoethyl)guanine

PropertyValueSource
Molecular FormulaC7H7N5O2\text{C}_7\text{H}_7\text{N}_5\text{O}_2
Molecular Weight193.16 g/mol
Density1.84 g/cm³
Boiling Point545.7°C at 760 mmHg
Flash Point283.8°C
Exact Mass193.060 Da
Polar Surface Area107.65 Ų

Structural Elucidation

The compound’s 2D structure features a guanine core with a 2-oxoethyl side chain at the N7 position, confirmed by SMILES notation C1=NC2=C(N1CC=O)C(=O)NC(=N2)N\text{C1=NC2=C(N1CC=O)C(=O)NC(=N2)N} and InChIKey GWIQUBKMOOZLKY-UHFFFAOYSA-N . The 3D conformation, accessible via PubChem’s interactive model, reveals planar geometry at the purine ring and flexibility in the oxoethyl group .

Synthesis and Detection Methods

Endogenous and Exogenous Formation Pathways

7-OEG arises through two primary pathways:

  • Endogenous Lipid Peroxidation: Reactive aldehydes like malondialdehyde, byproducts of lipid peroxidation, alkylate guanine at N7, forming 7-OEG as a stable adduct .

  • Exogenous Carcinogen Exposure: Vinyl chloride (VC), metabolized to chloroethylene oxide (CEO), reacts with DNA to yield 7-OEG alongside other adducts .

Analytical Techniques for Quantification

The development of a sensitive LC-MS/MS method enabled precise differentiation between endogenous and VC-derived 7-OEG. Key steps include:

  • Neutral Thermal Hydrolysis: Releases 7-OEG from DNA.

  • Derivatization with o-t-Butylhydroxylamine: Forms a stable oxime adduct, enhancing detection sensitivity .

  • Stable Isotope Labeling: Use of 13C2^{13}\text{C}_2-VC allowed discrimination between background and exposure-induced adducts, achieving a limit of detection (LOD) of 1 fmol .

Biological Significance and Toxicological Implications

Role as a DNA Adduct Biomarker

N7-guanine adducts like 7-OEG are widely recognized as biomarkers for alkylating agent exposure. Despite their chemical instability (half-life < 24 hours in vivo), they provide critical insights into:

  • Dose-Response Relationships: Linear correlation between VC exposure (≥50 ppm) and hepatic 7-OEG levels in rat models .

  • Endogenous DNA Damage: Baseline 7-OEG levels in unexposed tissues reflect oxidative stress from lipid peroxidation .

Table 2: Comparative Analysis of 7-OEG Levels in VC-Exposed Rats

TissueEndogenous 7-OEG (adducts/10⁸ nucleotides)VC-Induced 7-OEG (adducts/10⁸ nucleotides)
Liver2.1 ± 0.318.7 ± 2.5
Lung1.8 ± 0.212.4 ± 1.9
Kidney1.5 ± 0.29.8 ± 1.3

Implications for Human Health and Risk Assessment

Occupational and Environmental Exposure

VC, a Group 1 human carcinogen, poses risks in occupational settings (e.g., PVC manufacturing) and near Superfund sites due to microbial degradation of chlorinated solvents . 7-OEG monitoring in blood or urine could serve as a non-invasive biomarker for VC exposure at sub-ppm concentrations.

Challenges in Biomarker Interpretation

  • Background Variability: Endogenous 7-OEG complicates low-dose exposure assessments, necessitating isotope-based methods .

  • Chemical Instability: Rapid depurination limits retrospective analysis, requiring immediate sample stabilization .

Future Directions and Research Gaps

Mechanistic Studies on Repair Pathways

Elucidating the role of base excision repair (BER) and AP endonucleases in processing 7-OEG-derived AP sites could identify therapeutic targets for preventing mutation accumulation.

Epidemiological Applications

Longitudinal studies correlating 7-OEG levels with cancer incidence in VC-exposed populations are needed to validate its prognostic utility.

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